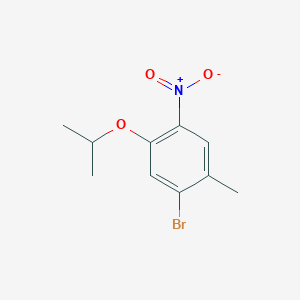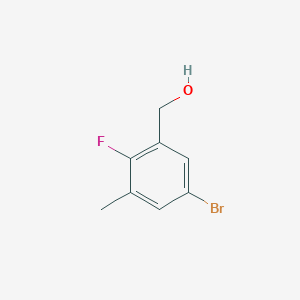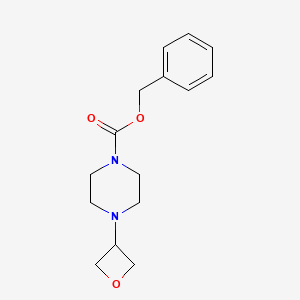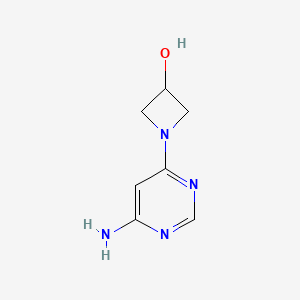
1-(5-Brompyridin-3-yl)-propylamin
Übersicht
Beschreibung
1-(5-bromopyridin-3-yl)propan-1-amine is an organic compound that features a bromine atom attached to the pyridine ring at the 5-position and a propylamine group at the 1-position
Wissenschaftliche Forschungsanwendungen
1-(5-bromopyridin-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential pharmacological activities, such as anticonvulsant and antibacterial agents.
Material Science: The compound is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.
Biological Studies: Derivatives of this compound are pivotal in studying neural stem cell differentiation and neurotransmitter systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-bromopyridin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with propylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(5-bromopyridin-3-yl)propan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-bromopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the bromine atom with other groups.
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products:
- Substitution reactions can yield a variety of derivatives, depending on the reagents used. For example, coupling with phenylboronic acid can produce phenyl-substituted derivatives .
Wirkmechanismus
The mechanism by which 1-(5-bromopyridin-3-yl)propan-1-amine exerts its effects depends on its specific application:
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromopyridin-3-yl)methanamine: This compound is similar in structure but has a methanamine group instead of a propylamine group.
1-(5-Bromopyridin-3-yl)-4-methylpiperazine: This derivative features a piperazine ring, offering different chemical properties and applications.
Uniqueness: 1-(5-bromopyridin-3-yl)propan-1-amine is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPOIOZNZTLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)

![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)











